6-(4-Benzylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine
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Overview
Description
6-(4-Benzylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are a family of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 6-(4-Benzylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Addition: The compound can participate in addition reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
6-(4-Benzylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes, including cell growth and survival.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for treating cancer and other diseases where protein kinase activity is deregulated.
Biological Research: It is used in studies to understand the molecular mechanisms of protein kinase inhibition and its effects on cellular signaling pathways.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases. Protein kinases are enzymes that phosphorylate specific proteins, thereby regulating various cellular processes. The inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
6-(4-Benzylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its specific structure, which provides high selectivity and potency as a protein kinase inhibitor. Similar compounds include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinases but differ in their chemical structure and selectivity.
Pyrimidopyrimidines: These are bicyclic compounds with two fused pyrimidine rings and have various biological applications.
The uniqueness of this compound lies in its specific substitutions on the pyrimidine ring, which confer distinct biological activities and selectivity profiles .
Properties
Molecular Formula |
C20H26N6O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C20H26N6O2/c21-18-17(26(27)28)19(23-20(22-18)25-10-4-5-11-25)24-12-8-16(9-13-24)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H2,21,22,23) |
InChI Key |
COGXVVBYARASBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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